molecular formula C12H12S2 B158342 2,7-Bis-(methylthio)naphthalene CAS No. 10075-78-2

2,7-Bis-(methylthio)naphthalene

Cat. No.: B158342
CAS No.: 10075-78-2
M. Wt: 220.4 g/mol
InChI Key: SHZPAHLHBNVKJI-UHFFFAOYSA-N
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Description

2,7-Bis-(methylthio)naphthalene is an organic compound with the molecular formula C₁₂H₁₂S₂ It is a derivative of naphthalene, where two methylthio groups are attached at the 2 and 7 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis-(methylthio)naphthalene typically involves the introduction of methylthio groups to the naphthalene ring. One common method is the reaction of 2,7-dibromonaphthalene with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis-(methylthio)naphthalene can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding naphthalene derivative with thiol groups using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium methylthiolate, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of naphthalene derivatives with thiol groups.

    Substitution: Formation of naphthalene derivatives with various functional groups.

Scientific Research Applications

2,7-Bis-(methylthio)naphthalene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,7-Bis-(methylthio)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The methylthio groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis-(methylthio)naphthalene
  • 2,7-Dimethylnaphthalene
  • 2,7-Diethylnaphthalene

Uniqueness

2,7-Bis-(methylthio)naphthalene is unique due to the specific positioning of the methylthio groups on the naphthalene ring, which can significantly influence its chemical reactivity and physical properties

Properties

IUPAC Name

2,7-bis(methylsulfanyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZPAHLHBNVKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C=CC(=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649845
Record name 2,7-Bis(methylsulfanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-78-2
Record name 2,7-Bis(methylsulfanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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